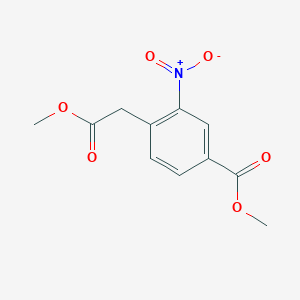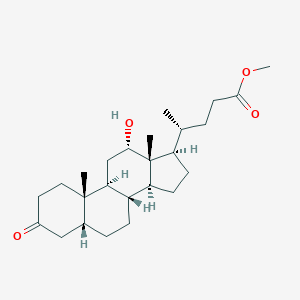![molecular formula C9H8ClN3S B140421 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole CAS No. 134796-34-2](/img/structure/B140421.png)
3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their biological activities. A novel synthesis approach for 3-aryl-1,2,4-triazoles has been developed, involving high yield reactions between benzamides and chloral hydrate, followed by treatment with a phosphorus pentachloride/phosphorus oxychloride mixture and hydrazine hydrate, leading to high to quantitative yields . Another study reports the microwave-assisted synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showcasing a rapid and convenient method using acidic alumina and catalytic amounts of p-toluenesulphonic acid .
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations have been used to determine the molecular structure of various triazole compounds. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a triazole derivative were calculated using the B3LYP method with the 6-31G(d) basis set, showing good agreement with experimental values . The crystal structure of another triazole compound was determined, revealing dihedral angles between the triazole ring and phenyl rings, and the presence of hydrogen bonding and C–H···π interactions .
Chemical Reactions Analysis
The reactivity of triazole compounds has been explored through various studies. The molecular electrostatic potential surface and electronic parameters have been used to discuss the chemical reactivity of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, indicating its potential as a cyclin-dependent kinase 5 enzyme inhibitor . Additionally, the energetic behavior of triazole derivatives in solvent media was examined using DFT calculations, which could provide insights into their reactivity in different environments .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit interesting physical and chemical properties. For example, the nonlinear optical properties of a triazole compound were predicted to be greater than those of urea, and its conformational flexibility was determined by DFT calculations . The spectral features of another triazole derivative were analyzed using FT-IR, UV-visible, and NMR spectroscopy, with theoretical calculations supporting the experimental data . The chapter on 1,2,3-triazoles provides a broad survey of the synthesis methods and reactions of triazoles, highlighting their use as light stabilizers, optical brightening agents, and potential carcinostatic agents .
Aplicaciones Científicas De Investigación
Conformational Analysis and Molecular Docking
A study on triazole derivatives, including 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, involved conformational analysis and Density Functional Theory (DFT) investigations. These compounds were characterized using spectral analysis, exploring their structural aspects, intermolecular interactions, and chemical reactivity. Molecular docking predicted inhibitory activity against tuberculosis, suggesting the possibility of new anti-TB drugs (Veena S. Kumar et al., 2021).
Anticonvulsant Activity and GABAergic System Effects
Research on 4-alkyl-1,2,4-triazole-3-thiones, closely related to the specified compound, assessed their anticonvulsant properties. These studies examined the effects on the GABAergic system, providing insights into the compounds' potential for developing new treatments for neurological disorders (T. Plech et al., 2014).
Intermolecular Interactions in Derivatives
Another study synthesized biologically active 1,2,4-triazole derivatives to investigate intermolecular interactions such as hydrogen bonding and lp⋯π interactions. This research contributes to understanding the structural and energetic aspects of these compounds, which is crucial for designing new materials and drugs (R. Shukla et al., 2014).
Antimicrobial Agents Development
Triazole and triazolothiadiazine derivatives have been synthesized as novel antimicrobial agents. These studies highlight the broad spectrum of applications in medicine, agriculture, and industry, demonstrating significant antimicrobial activity against various microorganisms (Zafer Asim Kaplancikli et al., 2008).
Antileishmanial Activity and Theoretical Calculations
4-amino-1,2,4-triazole derivatives were theoretically studied using Density Functional Theory (DFT) and tested for antileishmanial activity. These studies provide a foundation for developing potential treatments against Leishmaniasis, a parasitic disease (Nevin Süleymanoğlu et al., 2017).
High-Yield Synthesis Methods
A new synthetic approach to 3-aryl-1,2,4-triazoles, which could include derivatives like 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, has been developed. This method allows for high-yield reactions, facilitating the production of these compounds for further research and development (A. Guirado et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLPWUQKVUWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352102 |
Source


|
| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
CAS RN |
134796-34-2 |
Source


|
| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)












